2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like ethanol, under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential as an anticancer agent, as well as for its anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, the compound can interact with DNA, causing damage and preventing replication.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a thiazolobenzothiazole moiety
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c1-10-19-13-7-8-14-17(16(13)25-10)26-18(20-14)21-15(22)9-24-12-5-3-11(23-2)4-6-12/h3-8H,9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLPATHJLIQGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CSC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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